2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
Overview
Description
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is an organic compound that features a chlorinated phenyl group, a methoxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzaldehyde.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a reaction with methanol in the presence of an acid catalyst to form 2-(2-chlorophenyl)-2-methoxyethanol.
Amination: The intermediate 2-(2-chlorophenyl)-2-methoxyethanol is then reacted with ammonia or an amine source under suitable conditions to form 2-(2-chlorophenyl)-2-methoxyethan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(2-chlorophenyl)-2-methoxyacetaldehyde or 2-(2-chlorophenyl)-2-methoxyacetone.
Reduction: Formation of 2-(2-chlorophenyl)-2-methoxyethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-methoxyethanol
- 2-(2-Chlorophenyl)-2-methoxyacetaldehyde
- 2-(2-Chlorophenyl)-2-methoxyacetone
Uniqueness
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its amine group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-methoxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-9(6-11)7-4-2-3-5-8(7)10;/h2-5,9H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWEWKMSPLSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=CC=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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